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molecular formula C9H8F2O2 B8453069 Acetic acid, 2,2-difluoro-, phenylmethyl ester

Acetic acid, 2,2-difluoro-, phenylmethyl ester

Cat. No. B8453069
M. Wt: 186.15 g/mol
InChI Key: OIDVGHWMHSSMSJ-UHFFFAOYSA-N
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Patent
US09284323B2

Procedure details

To a dried round bottom flask was added ethyl 2,2-difluoroacetate (25 g, 0.20 mol), benzyl alcohol (62.6 mL, 0.60 mol) and boron trifluoride etherate (2.5 mL, 0.02 mmol) under nitrogen atmosphere. The reaction mixture was stirred at 75° C. overnight. The mixture was quenched with saturated aqueous NaHCO3, and then diluted with EtOAc. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give benzyl 2,2-difluoroacetate. 1H-NMR: 400 MHz, (CDCl3) δ 7.39-7.29 (m, 4H), 5.93 (t, J=52.8 Hz, 1H), 5.31 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
62.6 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(O)[C:10]1[CH:15]=[CH:14]C=[CH:12][CH:11]=1.B(F)(F)F.CCOCC>>[F:1][CH:2]([F:8])[C:3]([O:5][CH2:6][C:7]1[CH:14]=[CH:15][CH:10]=[CH:11][CH:12]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(C(=O)OCC)F
Name
Quantity
62.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
2.5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 75° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aqueous NaHCO3
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)OCC1=CC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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